[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol
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Overview
Description
[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol typically involves the enantioselective multistage synthesis of piperidine derivatives. One common method includes the key one-pot azide reductive cyclization of aldehyde, which results in the formation of the desired piperidine derivative . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of [(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol can be compared with other similar compounds, such as:
- (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
- (3S,4S)-1-(2,4-difluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol
These compounds share structural similarities but may differ in their chemical properties, biological activity, and potential applications. The uniqueness of this compound lies in its specific stereochemistry and the resulting effects on its reactivity and interactions with biological targets.
Properties
CAS No. |
50373-11-0 |
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Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
[(3S,4S)-1-methyl-4-phenylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C13H19NO/c1-14-8-7-13(12(9-14)10-15)11-5-3-2-4-6-11/h2-6,12-13,15H,7-10H2,1H3/t12-,13+/m0/s1 |
InChI Key |
PTRITADCAOWGKC-QWHCGFSZSA-N |
Isomeric SMILES |
CN1CC[C@@H]([C@@H](C1)CO)C2=CC=CC=C2 |
Canonical SMILES |
CN1CCC(C(C1)CO)C2=CC=CC=C2 |
Origin of Product |
United States |
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